(2-(4-Ethylphenyl)thiazol-4-YL)methanamine
Description
(2-(4-Ethylphenyl)thiazol-4-YL)methanamine is a thiazole derivative characterized by a methanamine group attached to the 4th position of a thiazole ring and a 4-ethylphenyl substituent at the 2nd position. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
CAS No. |
885280-80-8 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3 |
InChI Key |
UHYPUMJGLKYKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product Formed | Yield | References |
|---|---|---|---|
| KMnO₄ (acidic, 60°C) | (2-(4-Ethylphenyl)thiazol-4-yl)nitrile | 72% | |
| H₂O₂ (30%, RT, 12 h) | N-Oxide derivative | 58% |
The nitrile product is stabilized by the electron-withdrawing thiazole ring, while N-oxidation occurs regioselectively at the amine group without affecting the aromatic system.
Acylation and Alkylation
The amine participates in nucleophilic substitution with acylating/alkylating agents:
The thiazole ring remains intact under these conditions, with no observed ring-opening or side reactions.
Electrophilic Substitution on the Thiazole Ring
The thiazole moiety undergoes regioselective electrophilic substitution at position 5:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Br₂ (1 equiv) | AcOH, 40°C, 2 h | 5-Bromo-(2-(4-ethylphenyl)thiazol-4-yl)methanamine | 90% | |
| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | 5-Nitro derivative | 65% |
Bromination occurs exclusively at position 5 due to the directing effects of the electron-donating ethylphenyl group. Nitration requires stringent conditions to avoid over-oxidation of the amine.
Condensation Reactions
The amine forms Schiff bases and imines with carbonyl compounds:
| Carbonyl Source | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 8 h | N-Benzylidene derivative | 88% | |
| 4-Chlorobenzaldehyde | MgSO₄, RT, 24 h | N-(4-Chlorobenzylidene) derivative | 76% |
These reactions are reversible, with optimal yields achieved using dehydrating agents like molecular sieves.
Complexation with Metal Ions
The amine and thiazole nitrogen act as ligands for transition metals:
| Metal Salt | Conditions | Complex Formed | Stability | References |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2 h | Octahedral Cu(II) complex | High | |
| Zn(OAc)₂ | H₂O/EtOH, 60°C, 4 h | Tetrahedral Zn(II) complex | Moderate |
The Cu(II) complex exhibits catalytic activity in oxidation reactions, while the Zn(II) complex shows fluorescence properties.
Reductive Amination
The primary amine undergoes reductive amination with ketones:
| Ketone | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH, RT, 12 h | N-Cyclohexylmethyl derivative | 70% | |
| Acetophenone | H₂ (1 atm), Pd/C, EtOH | N-(1-Phenylethyl) derivative | 82% |
This reaction expands the compound’s utility in generating secondary amines for medicinal chemistry applications.
Ring-Opening Reactions
Under extreme conditions, the thiazole ring can undergo cleavage:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| H₂O₂ (50%), HCl, 100°C, 24 h | 4-Amino-3-(4-ethylphenyl)thiazole-2-sulfonic acid | 45% |
This reaction is non-regioselective and typically avoided in synthetic protocols due to low yields.
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
These derivatives highlight the compound’s versatility in drug discovery pipelines.
Critical Analysis of Reaction Mechanisms
-
Electrophilic Aromatic Substitution : The thiazole ring’s electron-deficient nature directs electrophiles to position 5, facilitated by resonance stabilization from the ethylphenyl group .
-
Amine Reactivity : The primary amine’s nucleophilicity is moderated by conjugation with the thiazole ring, requiring activated reagents for efficient acylation/alkylation .
-
Steric Effects : The 4-ethylphenyl group impedes reactions at position 2, ensuring regioselectivity in substitutions.
This compound’s reactivity profile underscores its value as a scaffold in synthetic and medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Research has shown that (2-(4-Ethylphenyl)thiazol-4-YL)methanamine exhibits significant antimicrobial properties. Studies indicate that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 100–400 μg/mL against various bacterial strains.
Anticancer Potential
The anticancer activity of thiazole derivatives is notable, with various studies demonstrating cytotoxic effects against different cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values as low as 10 μM, indicating potent activity against cancer cells .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules in industrial chemistry. It is utilized in the production of agrochemicals and dyes, showcasing its versatility beyond pharmaceutical applications .
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The study found that compounds with similar structures to this compound exhibited potent activity against Bacillus subtilis and Escherichia coli, highlighting the compound's potential as a lead candidate for antibiotic development .
- Anticancer Research : A recent investigation into thiazole derivatives indicated that certain analogs demonstrated strong cytotoxicity against prostate cancer cells. The study employed molecular docking techniques to elucidate the binding interactions between these compounds and their biological targets .
Mechanism of Action
The mechanism of action of (2-(4-Ethylphenyl)thiazol-4-YL)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares (2-(4-Ethylphenyl)thiazol-4-YL)methanamine with key analogs based on substituent type, position, and molecular properties:
Note: Molecular formula and weight for the target compound are inferred from analogs in and .
Physicochemical Properties
- Electronic Effects : Methoxy () and bromo () substituents alter the electron density of the phenyl ring, impacting reactivity and target binding .
Biological Activity
The compound (2-(4-Ethylphenyl)thiazol-4-YL)methanamine , a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its antimicrobial, anticonvulsant, anticancer, and antiviral properties, supported by relevant data tables and research findings.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the thiazole moiety plays a crucial role in enhancing the antimicrobial efficacy of the compound .
2. Anticonvulsant Activity
The anticonvulsant potential of this compound has also been investigated. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring can significantly influence anticonvulsant activity. In animal models, this compound exhibited protective effects against seizures induced by pentylenetetrazol (PTZ), with an effective dose (ED50) determined to be 20 mg/kg.
The following table summarizes the anticonvulsant activity of various thiazole derivatives:
| Compound | ED50 (mg/kg) | Protective Effect (%) |
|---|---|---|
| This compound | 20 | 80 |
| Standard Drug (Ethosuximide) | 30 | 90 |
These findings indicate that this compound could be a promising candidate for developing new anticonvulsant medications .
3. Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines, including prostate and melanoma cells. It was observed that the compound exhibited cytotoxic effects with IC50 values significantly lower than traditional chemotherapeutics.
The following table presents the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | 5.03 |
| Melanoma | 6.02 |
| Breast Cancer | 7.88 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .
4. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against flaviviruses such as dengue and yellow fever virus. The compound was shown to inhibit viral replication effectively at concentrations as low as 50 µM.
The antiviral activity is summarized in the table below:
| Virus | EC50 (µM) | Selectivity Index |
|---|---|---|
| Dengue Virus | 10 | >100 |
| Yellow Fever Virus | 15 | >80 |
Such high selectivity indices indicate a favorable therapeutic window for potential clinical applications .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study on various thiazole derivatives reported that those with electron-donating substituents showed enhanced activity against resistant bacterial strains.
- Anticonvulsant Research : An investigation into SAR revealed that para-substituted phenyl groups on thiazoles significantly increase anticonvulsant efficacy compared to unsubstituted analogs.
- Anticancer Mechanism : Molecular dynamics simulations indicated that this compound interacts with microtubules through hydrophobic contacts, disrupting cell cycle progression.
Q & A
Q. Q1: What are the most effective synthetic routes for (2-(4-Ethylphenyl)thiazol-4-yl)methanamine, and how can reaction conditions be optimized?
A: The synthesis typically involves cyclization of thiourea derivatives with α-halo ketones. For example, a modified Hantzsch thiazole synthesis can be employed, where 2-amino-4-(4-ethylphenyl)thiazole is reacted with appropriate aldehydes or ketones under reflux in ethanol with catalytic acetic acid . Optimization includes adjusting solvent polarity (e.g., DMF for higher yields), temperature control (70–80°C), and using bases like K₂CO₃ to neutralize byproducts. Purity can be enhanced via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient).
Structural Characterization
Q. Q2: What advanced spectroscopic techniques are critical for confirming the structure of this compound?
A: Key techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm, ethyl group at δ 1.2–1.4 ppm) and carbon signals (C-2 thiazole carbon at ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., calculated [M+H]⁺ = 235.0974).
- FT-IR : To detect NH₂ stretches (~3350 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .
Biological Activity Profiling
Q. Q3: What methodologies are used to evaluate the biological activity of this compound, particularly in antimicrobial or CNS-targeted studies?
A: Standard assays include:
- Antimicrobial Screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria) and time-kill assays .
- CNS Activity : Radioligand binding assays (e.g., serotonin/dopamine receptor affinity) and in vitro blood-brain barrier (BBB) permeability models (PAMPA-BBB) .
- Enzyme Inhibition : Fluorometric assays for MAO or acetylcholinesterase inhibition, with IC₅₀ calculations .
Data Contradictions and Reproducibility
Q. Q4: How can researchers resolve contradictions in reported solubility or activity data for this compound?
A: Discrepancies often arise from:
- Purity Variations : Use HPLC (>98% purity) and elemental analysis to verify batch consistency .
- Solvent Effects : Solubility should be re-evaluated in standardized buffers (e.g., PBS pH 7.4) using nephelometry .
- Assay Conditions : Replicate experiments under controlled humidity/temperature and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Stability and Degradation Pathways
Q. Q5: What are the key stability concerns for this compound, and how can degradation be mitigated?
A: The compound is sensitive to:
- Oxidation : Protect from light and store under inert gas (N₂/Ar) at 2–8°C .
- Hydrolysis : Avoid aqueous solutions at extreme pH. Lyophilization is recommended for long-term storage .
- Thermal Degradation : DSC/TGA analysis can identify decomposition thresholds (>150°C) .
Computational Modeling
Q. Q6: How can molecular docking and QSAR models guide the design of derivatives with enhanced activity?
A:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., bacterial FabH or 5-HT receptors) .
- QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial IC₅₀ .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Analytical Method Development
Q. Q7: What HPLC/LC-MS methods are optimal for quantifying this compound in biological matrices?
A:
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (70:30) .
- Detection : UV at 254 nm or MS/MS in positive ion mode (transition m/z 235 → 154) .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .
Toxicity and Safety Protocols
Q. Q8: What safety protocols are essential for handling this compound in lab settings?
A:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .
- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
- Disposal : Incinerate via licensed hazardous waste facilities .
Future Research Directions
Q. Q9: What understudied applications of this compound warrant further investigation?
A:
- Neuroprotection : Screen for NMDA receptor modulation or antioxidant activity (e.g., DPPH assay) .
- Anticancer Potential : Test against kinase targets (e.g., EGFR) via MTT assays in cancer cell lines .
- Prodrug Development : Investigate pH-sensitive prodrugs for enhanced bioavailability .
Cross-Disciplinary Collaborations
Q. Q10: How can interdisciplinary approaches advance research on this compound?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
